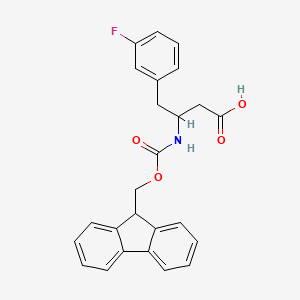
Poly(hydroxypropyl methacrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions. This compound is known for its versatility and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol typically involves the esterification of methacrylic acid with 1,2-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:
Methacrylic acid+1,2-Propanediol→Hydroxypropyl methacrylate+Water
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous removal of water to drive the reaction to completion. The use of solid acid catalysts, such as heteropolyacids supported on clay, has been explored to improve the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Esterification: It can react with carboxylic acids to form diesters.
Hydrolysis: It can be hydrolyzed to methacrylic acid and 1,2-propanediol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or solid acid catalysts.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Polymerization: Polymers and copolymers used in coatings, adhesives, and dental materials.
Esterification: Diesters used in plasticizers and lubricants.
Hydrolysis: Methacrylic acid and 1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems.
Medicine: Employed in dental materials, such as dental resins and adhesives.
Industry: Used in coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol primarily involves its ability to undergo polymerization reactions. The compound contains a methacrylate group that can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks provide mechanical strength and durability to the materials in which they are used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylic acid, monoester with 1,2-propanediol: Similar in structure but differs in the position of the hydroxyl group.
2-Hydroxypropyl methacrylate: Another name for the same compound.
Isopropyl methacrylate: Similar structure but with an isopropyl group instead of a hydroxypropyl group
Uniqueness
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol is unique due to its combination of a methacrylate group and a hydroxyl group, which allows it to participate in both polymerization and esterification reactions. This dual functionality makes it highly versatile for various applications in different fields .
Eigenschaften
Molekularformel |
C7H14O4 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-methylprop-2-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;1-3(5)2-4/h1H2,2H3,(H,5,6);3-5H,2H2,1H3 |
InChI-Schlüssel |
RVYBHNVKBNBMLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)O.CC(=C)C(=O)O |
Verwandte CAS-Nummern |
9086-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13388786.png)
![8-Benzoyl-2-(1,2-dihydroxypent-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13388787.png)
![5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole](/img/structure/B13388794.png)

![(1R,2R,4R,5R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13388796.png)
![4,5,6-Trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B13388801.png)
![4-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13388807.png)
![1-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388813.png)
![4-Hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388819.png)

![4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-[bis(2-cyanoethyl)phosphoryl]-D-glucitol](/img/structure/B13388842.png)
